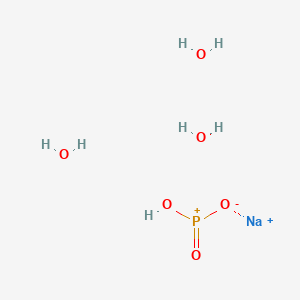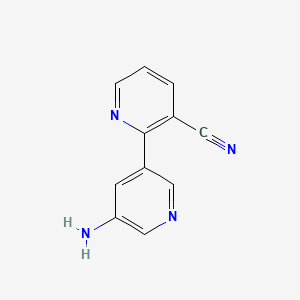
2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile, also known as APYPC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. APYPC is a member of the pyridine family of compounds and is known for its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile is not fully understood, but studies suggest that it may act by inhibiting enzymes involved in cell division and proliferation. 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile is its potential as an antitumor agent, making it a promising candidate for further research in the field of oncology. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile, including further studies on its mechanism of action, optimization of its therapeutic potential, and development of new synthetic methods for its production. Additionally, 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile may have potential applications in other fields, such as materials science and nanotechnology, which warrant further investigation.
In conclusion, 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile is a unique chemical compound that has been the subject of scientific research due to its potential applications in various fields. While its mechanism of action is not fully understood, studies suggest that it may have potential as an antitumor agent. Further research is needed to optimize its therapeutic potential and explore its potential applications in other fields.
Méthodes De Synthèse
2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile can be synthesized using various methods, including the reaction of 5-aminopyridine-3-carboxaldehyde with malononitrile in the presence of a base. Another method involves the reaction of 5-aminopyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with malononitrile in the presence of a base to yield 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile.
Applications De Recherche Scientifique
2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile has been shown to have potential as an antitumor agent, with studies indicating its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
2-(5-aminopyridin-3-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c12-5-8-2-1-3-15-11(8)9-4-10(13)7-14-6-9/h1-4,6-7H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKPFZGNCGCYNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC(=CN=C2)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


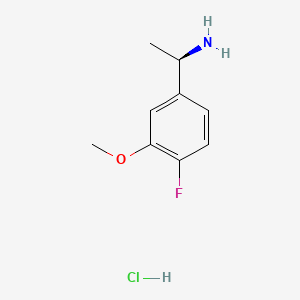
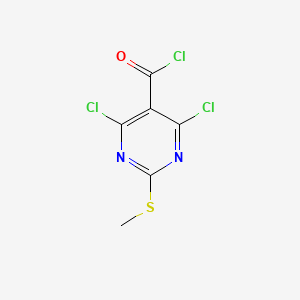
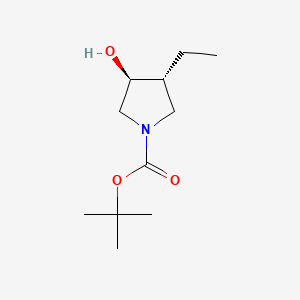
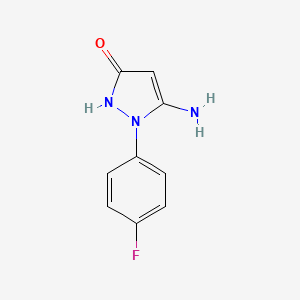



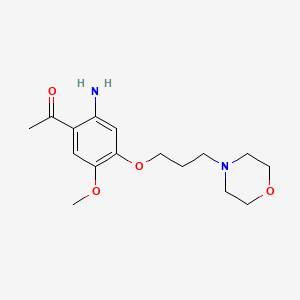
![Benzyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B578214.png)
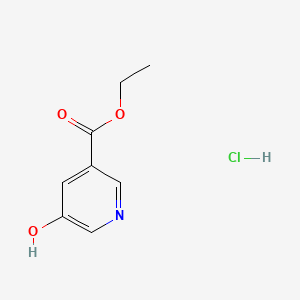
![2-(5-Fluoropyridin-3-ylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B578216.png)

